molecular formula C9H10Br2O2S B12598105 [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene CAS No. 648428-37-9

[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene

Cat. No.: B12598105
CAS No.: 648428-37-9
M. Wt: 342.05 g/mol
InChI Key: FDRPRORKAVNGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene: is an organic compound that features a benzene ring substituted with a bromoethyl group and a bromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The subsequent introduction of the bromomethanesulfonyl group can be achieved through a sulfonation reaction using bromomethanesulfonyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include ethers, nitriles, and amines.

    Oxidation Products: Sulfonic acids and related derivatives.

    Reduction Products: Alcohols and alkanes.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research:

Industry:

    Materials Science: Utilized in the development of advanced materials such as polymers and resins.

Mechanism of Action

The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The sulfonyl group can engage in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring .

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of both bromo and bromomethanesulfonyl groups makes [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene more versatile in chemical reactions compared to its simpler counterparts.

    Reactivity: The combination of these functional groups allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

648428-37-9

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05 g/mol

IUPAC Name

[1-bromo-2-(bromomethylsulfonyl)ethyl]benzene

InChI

InChI=1S/C9H10Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

FDRPRORKAVNGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.